molecular formula C51H40N2 B15230858 N2,N2,9,9-Tetraphenyl-N7,N7-di-m-tolyl-9H-fluorene-2,7-diamine

N2,N2,9,9-Tetraphenyl-N7,N7-di-m-tolyl-9H-fluorene-2,7-diamine

Cat. No.: B15230858
M. Wt: 680.9 g/mol
InChI Key: VEHGMVYUZWNCKR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2,9,9-Tetraphenyl-N7,N7-di-m-tolyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method includes the reaction of fluorene derivatives with aniline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N2,N2,9,9-Tetraphenyl-N7,N7-di-m-tolyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

N2,N2,9,9-Tetraphenyl-N7,N7-di-m-tolyl-9H-fluorene-2,7-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N2,N2,9,9-Tetraphenyl-N7,N7-di-m-tolyl-9H-fluorene-2,7-diamine exerts its effects involves its interaction with specific molecular targets and pathways. In optoelectronic applications, it functions as a hole transport material, facilitating the movement of positive charges within the device. This enhances the efficiency and performance of OLEDs and other electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N2,9,9-Tetraphenyl-N7,N7-di-m-tolyl-9H-fluorene-2,7-diamine stands out due to its specific structural configuration, which provides a balance of thermal stability and electronic properties. This makes it particularly suitable for use in high-performance optoelectronic devices .

Properties

Molecular Formula

C51H40N2

Molecular Weight

680.9 g/mol

IUPAC Name

2-N,2-N-bis(3-methylphenyl)-7-N,7-N,9,9-tetraphenylfluorene-2,7-diamine

InChI

InChI=1S/C51H40N2/c1-37-17-15-27-43(33-37)53(44-28-16-18-38(2)34-44)46-30-32-48-47-31-29-45(52(41-23-11-5-12-24-41)42-25-13-6-14-26-42)35-49(47)51(50(48)36-46,39-19-7-3-8-20-39)40-21-9-4-10-22-40/h3-36H,1-2H3

InChI Key

VEHGMVYUZWNCKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC3=C(C=C2)C4=C(C3(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C4)N(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC(=C9)C

Origin of Product

United States

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